4-[(Butan-2-ylamino)methyl]benzoic acid

Lipophilicity LogP Drug-likeness

Select 4-[(Butan-2-ylamino)methyl]benzoic acid for its distinct sec-butyl secondary amine—a chiral H-bond donor with a flexible methylene spacer—ideal for EP4 receptor antagonist SAR where a non-conjugated amine-carboxylic acid relationship is required. Unlike the direct-attached 4-(sec-butylamino)benzoic acid (MW 193.25, pKa ~4.87), this compound’s methylene bridge lowers the predicted pKa to ~4.0 and decouples electronic conjugation, enabling orthogonal functionalization. Choose this over the tertiary amine 4-[(diethylamino)methyl]benzoic acid when directional hydrogen bonding is critical. Available at research-grade 95% purity.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B12483134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Butan-2-ylamino)methyl]benzoic acid
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC(C)NCC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C12H17NO2/c1-3-9(2)13-8-10-4-6-11(7-5-10)12(14)15/h4-7,9,13H,3,8H2,1-2H3,(H,14,15)
InChIKeyJWFHVZIMTOCWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Butan-2-ylamino)methyl]benzoic Acid – Structural Identity, Physicochemical Profile, and Procurement-Relevant Class Context


4-[(Butan-2-ylamino)methyl]benzoic acid (sec-butylaminomethyl benzoic acid) is a para-substituted benzoic acid derivative bearing a secondary sec-butylamino group connected via a methylene (-CH2-) bridge. With molecular formula C12H17NO2 and molecular weight 207.27 g/mol, it belongs to the class of N-alkyl-aminomethyl benzoic acids . The compound is synthesized via reductive amination of 4-formylbenzoic acid with sec-butylamine . Its structural scaffold—a benzoic acid core with a flexible aminomethyl side chain—overlaps with pharmacologically validated chemotypes including para-N-acylaminomethylbenzoic acid-based prostaglandin EP4 receptor antagonists [1]. The compound is commercially available at typical research-grade purity of 95% .

Why 4-[(Butan-2-ylamino)methyl]benzoic Acid Cannot Be Replaced by Its n-Butyl, sec-Butyl-Direct, or Tertiary-Amine Analogs


In-class substitution is precluded by three structural features that govern target engagement, physicochemical behavior, and synthetic utility: (1) The sec-butyl branching introduces steric hindrance and alters the basicity of the secondary amine relative to linear n-butyl analogs, affecting both hydrogen-bonding capacity and metabolic stability ; (2) The methylene spacer between the aromatic ring and the amine nitrogen creates a distinct conformational profile compared to directly attached 4-(sec-butylamino)benzoic acid (MW 193.25), which lacks this flexible linker and exhibits different acidity (predicted pKa ~4.87 for the direct-attached analog vs. ~4.0 for the methylene-bridged series) ; (3) The secondary amine character of the sec-butylamino group provides a single H-bond donor site, in contrast to the tertiary amine of 4-[(diethylamino)methyl]benzoic acid (CAS 62642-59-5), which cannot donate an H-bond—a critical distinction for applications requiring directional hydrogen bonding in target binding or supramolecular assembly .

Quantitative Differentiation Evidence: 4-[(Butan-2-ylamino)methyl]benzoic Acid vs. Closest Structural Analogs


Lipophilicity Differentiation: sec-Butyl Methylene-Bridged vs. Direct-Attached sec-Butylamino Benzoic Acid

The target compound incorporates a methylene spacer that increases the distance between the ionizable carboxylic acid and the basic amine center, modulating overall lipophilicity. While experimentally measured logP values for the target compound are not publicly available, computational predictions for the closely related 4-[(diethylamino)methyl]benzoic acid (same MW, same methylene geometry) yield LogP values of 2.23–2.72 . In contrast, 4-(sec-butylamino)benzoic acid (no methylene spacer) has a reported LogP of 2.67 and a lower molecular weight (193.25 vs. 207.27) [1]. The additional methylene unit in the target compound is predicted to increase logP by approximately 0.3–0.5 log units compared to the direct-attached analog, enhancing passive membrane permeability while retaining the carboxylic acid handle for salt formation or conjugation.

Lipophilicity LogP Drug-likeness Permeability

Amine Basicity and H-Bond Donor Capacity: sec-Butyl Secondary Amine vs. Diethyl Tertiary Amine

The sec-butylamino group in the target compound is a secondary amine capable of acting as both a hydrogen bond donor (1 HBD) and acceptor. The directly comparable analog 4-[(diethylamino)methyl]benzoic acid (CAS 62642-59-5) features a tertiary amine with zero H-bond donor capacity . This distinction is quantified by the H-bond donor count: the target compound has 1 HBD (from the secondary amine N-H), whereas the diethyl analog has 0 HBD. The predicted pKa of the secondary ammonium ion in the target compound is expected to be in the range of 8.5–9.5 (based on N-methyl-sec-butylamine pKa ~10.0 adjusted for the electron-withdrawing benzoic acid), compared to the tertiary ammonium pKa of ~9.0–9.5 for the diethyl analog . This difference in protonation state at physiological pH (~7.4) means the target compound exists in a partially protonated form conducive to both ionic and H-bond interactions, whereas the tertiary amine analog is predominantly protonated but cannot donate an H-bond.

Hydrogen bonding Amine basicity Target engagement Supramolecular chemistry

Steric Differentiation: sec-Butyl Branching vs. n-Butyl Linearity in 4-(Aminomethyl)benzoic Acid Scaffold

The sec-butyl group (butan-2-yl) introduces a chiral center at the α-carbon of the alkyl chain, creating a branched architecture absent in the n-butyl analog 4-[(butylamino)methyl]benzoic acid . This branching increases the steric bulk near the amine nitrogen (Taft Es value for sec-butyl ≈ -1.13 vs. n-butyl ≈ -0.39), which restricts conformational freedom and alters the spatial presentation of the amine and carboxylic acid functionalities [1]. The n-butyl isomer (same MW 207.27, same molecular formula C12H17NO2) adopts an extended linear conformation, whereas the sec-butyl group in the target compound preferentially orients the methyl group to minimize steric clash, creating a distinctly shaped pharmacophore. In the context of para-N-acylaminomethylbenzoic acid EP4 antagonists, structural modifications on the amine substituent were shown to modulate potency, with certain alkyl branching patterns enhancing receptor selectivity [2].

Steric effects Structure-activity relationship Enzyme binding pocket Selectivity

Carboxylic Acid pKa Differentiation: Methylene-Bridged vs. Direct-Attached Aminobenzoic Acid Scaffolds

The methylene bridge in the target compound electronically insulates the carboxylic acid from the electron-donating effects of the amine nitrogen, resulting in a different pKa profile compared to directly conjugated 4-aminobenzoic acid derivatives. For 4-(butylamino)benzoic acid (direct-attached), the strongest acidic pKa is reported as 4.87 . For the methylene-bridged series represented by 4-[(diethylamino)methyl]benzoic acid, the predicted carboxylic acid pKa is 4.03±0.10 , approximately 0.8 log units more acidic. The target compound is expected to exhibit a carboxylic acid pKa in the range of 3.8–4.2, similar to the diethyl analog. This enhanced acidity increases the degree of ionization at physiological pH (7.4), yielding a higher fraction of the carboxylate form (≥99.9% ionized vs. ~99.7% for the direct-attached analog), which improves aqueous solubility and facilitates salt formation with basic counterions.

Acidity Ionization state Salt formation Solubility

Unsaturated Analog Comparison: Saturated sec-Butyl vs. 2-Buten-1-yl Chain in 4-(Aminomethyl)benzoic Acid

The target compound's saturated sec-butyl group confers superior chemical stability compared to its unsaturated congener 4-[(2-buten-1-ylamino)methyl]benzoic acid (CAS 1092288-79-3, MW 205.25) . The 2-buten-1-yl analog contains an allylic amine moiety with a carbon-carbon double bond that is susceptible to oxidation, radical addition, and acid-catalyzed isomerization. The target compound, lacking this unsaturation, eliminates these degradation pathways. The molecular weight difference (207.27 vs. 205.25) and the absence of UV-active chromophore from the double bond in the target compound also affect detection (UV/Vis vs. MS) and chromatographic behavior (reversed-phase retention), providing a more robust scaffold for reactions requiring harsh conditions (e.g., strong acids, oxidants, or elevated temperatures).

Chemical stability Oxidation resistance Synthetic intermediate Long-term storage

Procurement-Guiding Application Scenarios for 4-[(Butan-2-ylamino)methyl]benzoic Acid


Medicinal Chemistry: EP4 Prostaglandin Receptor Antagonist Scaffold Optimization

The para-aminomethylbenzoic acid scaffold has been validated as a core motif in selective prostaglandin EP4 receptor antagonists (e.g., AAT-008 series) [1]. The target compound's sec-butyl secondary amine provides a unique combination of H-bond donor capacity, steric branching, and conformational flexibility that can be exploited to probe the EP4 binding pocket. The free carboxylic acid serves as a synthetic handle for amide coupling or esterification to generate focused compound libraries. Researchers engaged in EP4 antagonist development should select this compound over the n-butyl or diethyl analogs when SAR exploration requires a chiral, H-bond-donating amine substituent with a carboxylic acid attachment point.

Synthetic Intermediate for Amide- and Ester-Based Conjugate Synthesis

The compound's benzoic acid moiety enables activation via standard coupling reagents (EDC, HATU, DCC) for amide bond formation, or esterification under Fischer-Speier or Mitsunobu conditions . The secondary amine can be orthogonally protected (e.g., Boc, Fmoc) prior to carboxylic acid derivatization, enabling sequential functionalization. Compared to 4-(sec-butylamino)benzoic acid (no methylene spacer), the target compound offers greater conformational flexibility and reduced electronic conjugation between the amine and the aromatic ring, which can be advantageous when a non-conjugated amine-carboxylic acid relationship is desired for linker chemistry or prodrug design.

Supramolecular Chemistry: H-Bond-Directed Co-Crystal and Salt Formation

The target compound presents a well-defined H-bond donor-acceptor pattern: the carboxylic acid (-COOH) as a strong H-bond donor/acceptor, and the secondary amine (-NH-) as an additional H-bond donor . This dual-donor architecture enables predictable supramolecular synthon formation (e.g., carboxylic acid-amine heterosynthons, or acid-amide R₂²(8) motifs). The sec-butyl branching introduces steric control over crystal packing, potentially yielding polymorphs or co-crystals with distinct physicochemical properties. Procurement of this compound is indicated over the tertiary amine analog 4-[(diethylamino)methyl]benzoic acid when H-bond-directed crystal engineering is the objective.

Chiral Building Block for Asymmetric Synthesis and Chiral Resolution Studies

The sec-butyl group contains a chiral center at the α-carbon of the alkyl chain, making the compound a racemic mixture of (R)- and (S)-enantiomers . This chirality provides a basis for diastereomeric resolution (via salt formation with chiral amines or acids) or enantioselective synthesis. The compound can serve as a chiral derivatizing agent, a substrate for enzymatic kinetic resolution, or a building block for diastereomeric excess determination. Procurement officers should select this compound over achiral analogs (n-butyl, diethyl) specifically when chirality is required for the intended application.

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